5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(2-(1-cyclohexen-1-yl)ethyl)-
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Overview
Description
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(2-(1-cyclohexen-1-yl)ethyl)- is a compound belonging to the class of organic compounds known as pyrrolopyrimidines. These compounds contain a pyrrole ring fused to a pyrimidine ring. Pyrrole is a five-membered ring consisting of four carbon atoms and one nitrogen atom, while pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen atoms at the 1- and 3- ring positions .
Preparation Methods
The synthesis of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(2-(1-cyclohexen-1-yl)ethyl)- can be achieved through various synthetic routes. One efficient method involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl (tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine. Subsequent construction of an annellated pyrrolo ring provides an efficient route to the pyrrolopyrimidine system . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(2-(1-cyclohexen-1-yl)ethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrazine monohydrate for pyrazole formation, and gold catalysts for cyclization reactions . Major products formed from these reactions include various substituted pyrrolopyrimidines and pyrazoles.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of pyrrolopyrimidines have shown potential as antibacterial, antifungal, and anticancer agents . Additionally, these compounds have been studied for their antiviral and anti-inflammatory properties . In the industry, they are used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(2-(1-cyclohexen-1-yl)ethyl)- can be compared with other pyrrolopyrimidine derivatives. Similar compounds include 5H-Pyrrolo(3,2-d)pyrimidin-4-amine and 9-deazaadenine . These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The uniqueness of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(2-(1-cyclohexen-1-yl)ethyl)- lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
84905-70-4 |
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Molecular Formula |
C14H18N4 |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-5H-pyrrolo[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H18N4/c1-2-4-11(5-3-1)6-8-16-14-13-12(7-9-15-13)17-10-18-14/h4,7,9-10,15H,1-3,5-6,8H2,(H,16,17,18) |
InChI Key |
WNJHJCKCHDRDGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC2=NC=NC3=C2NC=C3 |
Origin of Product |
United States |
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